molecular formula C25H20FNO4 B6527938 9-[(4-fluorophenyl)methyl]-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 946384-15-2

9-[(4-fluorophenyl)methyl]-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No. B6527938
CAS RN: 946384-15-2
M. Wt: 417.4 g/mol
InChI Key: CEZSZGNVTIPGOW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a chromeno[8,7-e][1,3]oxazin-4-one moiety, which is a type of oxygen-containing heterocycle. This moiety is substituted with a 4-fluorophenylmethyl group and a 2-methoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl groups and the chromeno moiety), a heterocyclic ring (from the oxazinone moiety), and various functional groups including a fluorine atom, a methoxy group, and a carbonyl group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of its various functional groups. For instance, the fluorine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom and the methoxy group could affect its polarity and solubility .

Future Directions

The study of this compound could potentially contribute to the fields of organic chemistry and medicinal chemistry, given its complex structure and the potential for biological activity .

properties

IUPAC Name

9-[(4-fluorophenyl)methyl]-3-(2-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO4/c1-29-22-5-3-2-4-18(22)21-14-30-25-19(24(21)28)10-11-23-20(25)13-27(15-31-23)12-16-6-8-17(26)9-7-16/h2-11,14H,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZSZGNVTIPGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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